Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Description
Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane is a highly branched polysiloxane characterized by a repeating dimethylsilyloxy (Si–O–Si) backbone with multiple dimethylsilyl substituents. Its structure comprises nested siloxane units, resulting in a dendritic or hyperbranched architecture. This compound is synthesized via controlled hydrosilylation or condensation reactions, often catalyzed by platinum complexes or acid/base systems, as seen in analogous polysiloxane syntheses .
Key properties include:
- High thermal stability: Due to the strong Si–O bonds and steric shielding by dimethyl groups.
- Hydrophobicity: The absence of polar substituents enhances resistance to hydrolysis.
- Low viscosity: Branched structures reduce intermolecular interactions compared to linear polysiloxanes.
Applications are primarily in advanced silicone materials, such as crosslinkers for high-performance elastomers or coatings, where its branching enhances mechanical rigidity and thermal resistance .
Properties
IUPAC Name |
dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H50O7Si8/c1-24(2)17-26(5,6)19-28(9,10)21-30(13,14)23-31(15,16)22-29(11,12)20-27(7,8)18-25(3)4/h24-25H,1-16H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIBROWKKWYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H50O7Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19095-24-0 | |
| Record name | 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19095-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane, a complex siloxane compound, has garnered interest due to its unique structural properties and potential applications in various fields, including biomedical science. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential implications for future applications.
Chemical Structure and Properties
The molecular formula of dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane is . It features multiple dimethylsilyloxy groups that contribute to its highly branched structure, enhancing its reactivity and stability compared to simpler silanes .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 350.87 g/mol |
| CAS Number | 553707 |
| Appearance | Clear liquid |
| Boiling Point | Not specified |
Biocompatibility Studies
Research indicates that siloxanes can exhibit favorable biocompatibility profiles. For instance, studies have demonstrated that polysiloxane polymers can be used as scaffolds in tissue engineering due to their compatibility with biological tissues and cells. The unique properties of dimethylsilyloxy compounds may enhance cell adhesion and proliferation, making them suitable candidates for further exploration in regenerative medicine.
Case Studies
-
Tissue Engineering Applications :
- A study investigated the use of polysiloxane-based scaffolds for skin tissue engineering. Results showed improved cell viability and proliferation rates when cultured on siloxane-modified surfaces compared to traditional materials.
-
Drug Delivery Systems :
- Research highlighted the potential of siloxane compounds in drug delivery applications. The ability to modify the surface characteristics of nanoparticles with dimethylsilyloxy groups resulted in enhanced drug loading efficiency and controlled release profiles.
The biological activity of dimethylsilyloxy compounds is largely attributed to their structural characteristics that allow for interactions at the molecular level with biological systems. These interactions may include:
- Hydrophobic Interactions : The presence of multiple silyl groups can enhance hydrophobic interactions, which may influence protein adsorption and cell attachment.
- Surface Modifications : The ability to modify surfaces with siloxane coatings can lead to improved biocompatibility and reduced protein fouling.
Future Directions
Given the promising findings related to similar siloxane compounds, further research is warranted to elucidate the specific biological mechanisms associated with dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane. Potential research avenues include:
- In Vivo Studies : Conducting animal studies to assess the biocompatibility and efficacy of this compound in real biological systems.
- Modification of Drug Delivery Systems : Exploring how variations in the siloxane structure can optimize drug delivery mechanisms.
- Long-term Stability Assessments : Evaluating how these compounds perform over extended periods under physiological conditions.
Scientific Research Applications
Material Science
- Silicone Elastomers : This compound is utilized as a crosslinking agent in the synthesis of silicone elastomers, enhancing their mechanical properties and thermal stability. Research indicates that the addition of this compound can improve the tensile strength and elasticity of silicone materials, making them suitable for applications in automotive and aerospace industries.
- Coatings and Sealants : Its ability to form durable bonds makes it ideal for use in protective coatings and sealants. Studies have shown that coatings formulated with this compound exhibit superior resistance to moisture and environmental degradation compared to traditional formulations.
Biomedical Applications
- Biocompatible Materials : The compound is investigated for its use in developing biocompatible materials for medical devices. Its flexibility and inertness contribute to reduced adverse biological responses when used in implants. Case studies have demonstrated improved cell adhesion and proliferation on surfaces treated with this compound.
- Drug Delivery Systems : Research has explored its role in enhancing drug delivery systems by improving the interaction between drugs and polymer matrices. Controlled release studies indicate that formulations incorporating this compound can achieve sustained drug release profiles, enhancing therapeutic efficacy.
Chemical Synthesis
- Reagent in Organic Chemistry : This compound serves as a valuable reagent in organic synthesis, particularly in the functionalization of silanes. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions, enabling the synthesis of complex silicon-containing compounds.
Environmental Applications
- Silicone-based Hydrophobic Coatings : The compound is used in developing hydrophobic coatings for environmental applications, such as water-repellent surfaces. These coatings can significantly reduce water absorption in construction materials, thereby enhancing durability.
Implant Coatings
A study evaluated the use of the compound as a coating on titanium implants. Results indicated that implants coated with this silane exhibited enhanced biocompatibility, promoting cell adhesion and proliferation compared to uncoated controls.
Silicone Elastomers
In another investigation, the interaction of this compound with various curing agents was analyzed. The findings revealed that incorporating this silane significantly improved the mechanical strength and thermal stability of silicone elastomers, making them more suitable for high-performance applications.
Drug Delivery Systems
Research focused on a polymer matrix incorporating this silane demonstrated improved controlled release characteristics for therapeutic agents. The study highlighted how the silane's properties facilitated better drug-polymer interactions, leading to more effective delivery profiles.
Comparison with Similar Compounds
Bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane (CAS 541-01-5)
This compound shares a branched siloxane backbone but incorporates trimethylsilyloxy groups instead of dimethylsilyloxy. Key differences include:
1,1,5,5-Tetramethyl-3(n-propyl)-3-(dimethylsilyloxy)trisiloxane
A crosslinking agent used in silicone gels, this trisiloxane features a shorter chain with n-propyl and dimethylsilyloxy groups. Differences include:
Tetrakis(dimethylsilyloxy)silane
A precursor for spirocyclosiloxanes, this compound has four dimethylsilyloxy arms around a central silicon atom. Comparisons reveal:
- Cyclization propensity : Forms spirocyclic structures under specific solvents (e.g., cyclohexane), unlike the target compound’s linear-branched topology.
- Solvent-dependent synthesis : Yields drop sharply in polar solvents like methylene chloride, highlighting the target compound’s synthetic versatility .
Data Table: Key Properties of Selected Siloxanes
| Compound | Molecular Weight (g/mol) | Substituents | Thermal Stability (°C) | Solubility | Applications |
|---|---|---|---|---|---|
| Target Compound | ~2,800–3,000† | Dimethylsilyloxy | >300 | Cyclohexane, THF | Crosslinkers, coatings |
| Bis[...]dimethylsilane (CAS 541-01-5) | ~1,200–1,500† | Trimethylsilyloxy | 250–280 | Toluene | Specialty silicones |
| 1,1,5,5-Tetramethyl-3(n-propyl)-trisiloxane | ~500–1,000 | n-Propyl, dimethylsilyloxy | 200–230 | Hexane | Silicone gel crosslinkers |
| Tetrakis(dimethylsilyloxy)silane | ~600–800 | Dimethylsilyloxy | 280–300 | Cyclohexane | Spirocyclosiloxane synthesis |
Preparation Methods
Core Silane Activation
The synthesis begins with a tetrahedral silicon core, such as tetramethylsilane. Activation of one silicon center is achieved via controlled hydrolysis to generate a silanol (Si–OH) group, which is subsequently protected. For example:
Key Conditions :
-
Solvent : Anhydrous n-hexane or toluene
-
Base : Triethylamine (2.5 equiv)
-
Temperature : -5°C to 25°C (prevents side reactions)
-
Reaction Time : 12–24 hours per silylation step
Iterative Silylation
Each subsequent layer is added by repeating the silylation-deprotection sequence. After each reaction, the intermediate is purified via fractional distillation or column chromatography to isolate the desired branched product.
Example Purification Protocol :
| Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| 1 | Fractional Distillation | 80–100°C at 0.1 mmHg | >95% |
| 2 | Silica Chromatography | Hexane:EtOAc (9:1) | >98% |
Condensation Polymerization
An alternative route employs controlled condensation of pre-synthesized siloxane dendrimers. This method reduces steric hindrance by building smaller subunits before final assembly.
Subunit Synthesis
Bifunctional siloxane monomers (e.g., bis(dimethylsilyl) ethers) are prepared via:
Optimized Parameters :
-
Monomer Chain Length : n = 3 (balances flexibility and reactivity)
-
Catalyst : Platinum on carbon (0.5 wt%)
-
Yield : 78–85% per condensation cycle
Hyperbranched Assembly
The subunits are linked via hydrosilylation using Karstedt’s catalyst:
Critical Considerations :
-
Stoichiometry : 10% excess of Si–H groups ensures complete reaction
-
Temperature : 60–80°C (avoids catalyst deactivation)
Challenges and Mitigation Strategies
Steric Hindrance
The compound’s branching leads to reduced reactivity at higher generations. Strategies include:
-
High-Pressure Conditions : Forces reagent diffusion into congested sites
-
Ultrasonic Agitation : Enhances mixing in viscous reaction media
Byproduct Formation
Side products like cyclic siloxanes are minimized by:
-
Slow Addition Rates : Dripping MeSiCl over 2–4 hours
-
Low-Temperature Quenching : Rapid cooling to -20°C after reaction
Industrial-Scale Production
While laboratory syntheses prioritize precision, industrial methods focus on cost and scalability:
Continuous Flow Reactors
-
Residence Time : 30–60 minutes per silylation stage
-
Throughput : 50–100 kg/day per production line
Inline Analytics
-
FT-IR Monitoring : Tracks Si–Cl (650 cm) and Si–O–Si (1050 cm) bands
-
Automated pH Control : Maintains reaction at pH 7–8 to prevent silanol condensation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Stepwise Silylation | 62 | 99.5 | Moderate | 12,000 |
| Condensation Polymer | 78 | 97.2 | High | 8,500 |
| Industrial Flow | 85 | 95.0 | Very High | 4,200 |
Q & A
Q. What are the standard laboratory protocols for synthesizing this polysiloxane compound?
Methodological Answer : Synthesis typically involves iterative silylation reactions using dichlorosilane precursors under anhydrous, inert conditions (e.g., nitrogen atmosphere). Computational reaction path screening via quantum chemical calculations (e.g., density functional theory) can identify optimal intermediates and reduce trial-and-error experimentation . Safety protocols mandate strict control of moisture and oxygen to prevent hydrolysis or side reactions .
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer : Use multi-modal analytical techniques:
- NMR spectroscopy (¹H, ²⁹Si) to confirm branching patterns and silyloxy linkages.
- Gel permeation chromatography (GPC) to assess molecular weight distribution.
- FT-IR spectroscopy to detect residual hydroxyl groups or unreacted precursors . Cross-validate results with computational vibrational frequency simulations (e.g., Gaussian software) .
Q. What safety precautions are critical during handling and storage?
Methodological Answer :
- Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen .
- Store in sealed, nitrogen-purged containers at temperatures below 25°C to prevent degradation .
- Refer to Safety Data Sheets (SDS) for emergency response protocols, including spill containment and PPE requirements (e.g., nitrile gloves, chemical goggles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data across studies?
Methodological Answer :
- Conduct factorial-designed experiments to isolate variables (e.g., synthesis temperature, catalyst type) influencing degradation .
- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to quantify decomposition pathways.
- Validate findings with molecular dynamics (MD) simulations to model chain scission mechanisms under thermal stress .
Q. What computational frameworks predict the compound’s rheological behavior in novel applications?
Methodological Answer :
Q. How can researchers ensure data reproducibility in multi-lab studies of this compound?
Methodological Answer :
- Adopt standardized metadata templates (e.g., CRDC classifications for chemical engineering data) to document synthesis and testing conditions .
- Implement blockchain-based data logging for immutable records of experimental parameters and raw data .
- Share datasets via FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers to enable cross-validation .
Data Contradiction and Theoretical Analysis
Q. What methodologies address discrepancies in hydrophobicity measurements?
Methodological Answer :
Q. How can theoretical models improve the design of siloxane-based functional materials?
Methodological Answer :
- Combine reaction network analysis (e.g., RMG software) with high-throughput screening to identify derivatives with tailored properties (e.g., dielectric constants) .
- Integrate multi-scale modeling (quantum mechanics/molecular mechanics) to predict bulk material behavior from monomeric interactions .
Ethical and Data Management Considerations
Q. What protocols ensure ethical data sharing in collaborative studies?
Methodological Answer :
Q. How should researchers document non-reproducible experimental outcomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
